molecular formula C24H35NO4S B1682295 Xorphanol mesylate CAS No. 77287-90-2

Xorphanol mesylate

Cat. No.: B1682295
CAS No.: 77287-90-2
M. Wt: 433.6 g/mol
InChI Key: VRWTWCLVCNQJGM-ZBWZZBALSA-N
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Description

Xorphanol mesylate: is an opioid analgesic belonging to the morphinan family. It is known by its developmental code name TR-5379 or TR-5379M. Despite its potential as a potent analgesic, this compound was never marketed due to various reasons, including side effects observed during human trials .

Preparation Methods

The synthesis of xorphanol mesylate involves several steps, starting with the preparation of the core morphinan structure. The synthetic route typically includes:

Chemical Reactions Analysis

Xorphanol mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The mesylate group can be substituted by nucleophiles, leading to the formation of various derivatives. .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying the structure-activity relationships of opioid analgesics.

    Biology: Research on xorphanol mesylate has provided insights into the functioning of opioid receptors and their role in pain management.

    Medicine: Although not marketed, the compound has been investigated for its analgesic properties and potential use in pain management.

Mechanism of Action

Xorphanol mesylate acts as a mixed agonist-antagonist of opioid receptors. It preferentially acts as a high-efficacy partial agonist or near-full agonist of the kappa-opioid receptor, and to a lesser extent, as a partial agonist of the mu-opioid receptor. It also acts as an agonist of the delta-opioid receptor. The compound produces potent analgesia by binding to these receptors and modulating pain signals .

Comparison with Similar Compounds

Xorphanol mesylate is unique due to its mixed agonist-antagonist properties and its high efficacy at the kappa-opioid receptor. Similar compounds include:

These compounds share structural similarities with this compound but differ in their receptor binding profiles and pharmacological effects.

Properties

CAS No.

77287-90-2

Molecular Formula

C24H35NO4S

Molecular Weight

433.6 g/mol

IUPAC Name

(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid

InChI

InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4)/t16-,21+,22-,23+;/m0./s1

InChI Key

VRWTWCLVCNQJGM-ZBWZZBALSA-N

SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Isomeric SMILES

C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Canonical SMILES

CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol
N-CBM-MMM
TR 5379
TR-5379M
xorphanol mesylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xorphanol mesylate
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Xorphanol mesylate
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Xorphanol mesylate
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Xorphanol mesylate
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Xorphanol mesylate
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Xorphanol mesylate

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